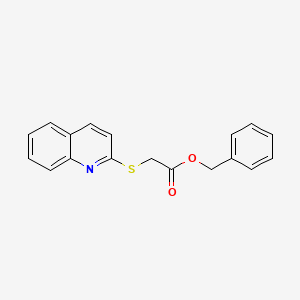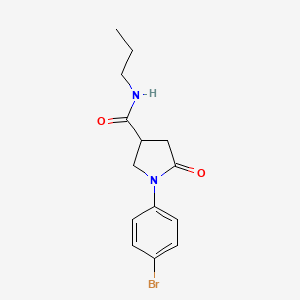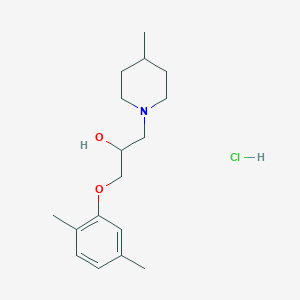
N'-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide, also known as CPPH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine and agriculture. CPPH is a hydrazide derivative that is synthesized through a specific method and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N'-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide is not fully understood. However, it has been proposed that N'-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide exerts its effects through the inhibition of specific enzymes or proteins. For example, N'-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. N'-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
N'-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). N'-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, N'-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide has been found to enhance photosynthesis by increasing the levels of chlorophyll and carotenoids.
Avantages Et Limitations Des Expériences En Laboratoire
N'-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide has various advantages and limitations for lab experiments. One of the advantages is that it is a relatively stable compound that can be synthesized easily. It also exhibits various biochemical and physiological effects, making it a useful tool for studying the mechanisms of specific enzymes or proteins. However, one of the limitations is that the mechanism of action of N'-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide is not fully understood, which makes it difficult to interpret the results of experiments. In addition, N'-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide has not been extensively studied in vivo, which limits its potential applications in medicine and agriculture.
Orientations Futures
There are several future directions for the study of N'-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide. One direction is to study its potential as a plant growth regulator in more detail. Another direction is to study its potential as an anti-tumor agent in vivo. In addition, further studies are needed to elucidate the mechanism of action of N'-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide and to identify its specific targets. Overall, the study of N'-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide has the potential to lead to the development of new drugs and agricultural products that could have significant benefits for human health and the environment.
Méthodes De Synthèse
N'-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide is synthesized through the reaction of cyclopentanone, phenylhydrazine, and 2-hydroxy-2-phenylpropanoic acid in the presence of a catalyst such as sulfuric acid. The reaction takes place under reflux conditions and results in the formation of N'-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide. The synthesized N'-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide can be purified through recrystallization using a suitable solvent such as ethanol.
Applications De Recherche Scientifique
N'-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide has been found to exhibit various scientific research applications. It has been studied for its potential as an anti-tumor agent, anti-inflammatory agent, and as a plant growth regulator. N'-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines. In addition, N'-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide has been found to promote plant growth by increasing the activity of antioxidant enzymes and enhancing photosynthesis.
Propriétés
IUPAC Name |
N-(cyclopentylideneamino)-2-hydroxy-2-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(18,11-7-3-2-4-8-11)13(17)16-15-12-9-5-6-10-12/h2-4,7-8,18H,5-6,9-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMQLQSNYOAVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)NN=C2CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyclopentylideneamino)-2-hydroxy-2-phenyl-propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5213350.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[3-(3-pyridinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5213368.png)


![1-{4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}pyrrolidine](/img/structure/B5213389.png)

![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5213397.png)
![3-benzyl-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5213404.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5213405.png)

![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-methylglycinamide](/img/structure/B5213424.png)
![(3-isopropoxyphenyl){1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5213430.png)
![3-{1-[(3-chloro-6-oxo-1(6H)-pyridazinyl)acetyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5213435.png)
